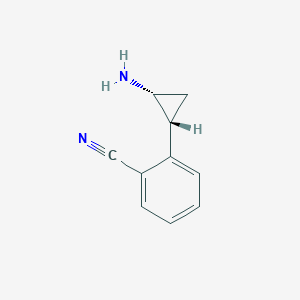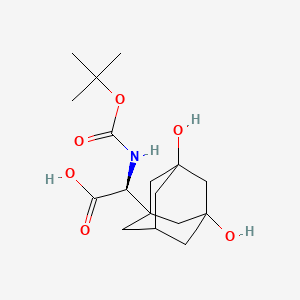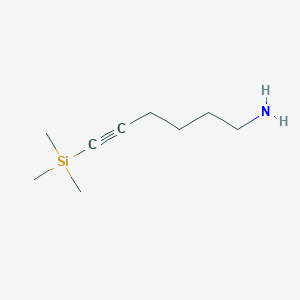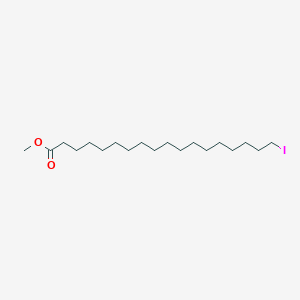
N-(1-Phenylpropyl)thietan-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-Phenylpropyl)thietan-3-amine is a compound that belongs to the class of thietanes, which are four-membered sulfur-containing heterocycles This compound is characterized by the presence of a thietane ring attached to a phenylpropylamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Phenylpropyl)thietan-3-amine can be achieved through several methods. One common approach involves the intramolecular nucleophilic substitution of 3-mercaptoalkyl halides or sulfonates. This method typically requires the use of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction .
Another method involves the photochemical [2 + 2] cycloaddition of alkenes and thiocarbonyl compounds. This reaction is often carried out under UV irradiation in solvents like acetonitrile or benzene . The resulting thietane derivatives can then be further functionalized to obtain this compound.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that are both cost-effective and environmentally friendly. One such method is the nucleophilic addition of amines to potassium isocyanate in water, which avoids the use of organic solvents and catalysts . This method can be adapted for large-scale production with high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(1-Phenylpropyl)thietan-3-amine undergoes various chemical reactions, including:
Oxidation: The thietane ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiols or thioethers using reducing agents like lithium aluminum hydride.
Substitution: The amine group can undergo substitution reactions with electrophiles such as alkyl halides or acyl chlorides to form N-substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like dichloromethane or acetonitrile.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.
Substitution: Alkyl halides, acyl chlorides; reactions are often conducted in the presence of a base such as triethylamine or pyridine.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, thioethers
Substitution: N-substituted thietane derivatives
Applications De Recherche Scientifique
N-(1-Phenylpropyl)thietan-3-amine has several scientific research applications:
Mécanisme D'action
The mechanism of action of N-(1-Phenylpropyl)thietan-3-amine involves its interaction with specific molecular targets and pathways. The compound’s thietane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules. These interactions may result in the modulation of enzymatic activities, disruption of cellular processes, and induction of cell death in certain cases .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Phenyl-1-propylamine: A structurally similar compound with a phenylpropylamine moiety but lacking the thietane ring.
Thiirane derivatives: Three-membered sulfur-containing heterocycles that share some chemical properties with thietanes but have different ring sizes and reactivities.
Uniqueness
N-(1-Phenylpropyl)thietan-3-amine is unique due to its combination of a thietane ring and a phenylpropylamine moiety. This structural feature imparts distinct chemical reactivity and potential biological activities that are not observed in similar compounds. The presence of the thietane ring allows for unique ring-opening reactions and interactions with biological targets, making it a valuable compound for research and development in various fields .
Propriétés
Formule moléculaire |
C12H17NS |
|---|---|
Poids moléculaire |
207.34 g/mol |
Nom IUPAC |
N-(1-phenylpropyl)thietan-3-amine |
InChI |
InChI=1S/C12H17NS/c1-2-12(13-11-8-14-9-11)10-6-4-3-5-7-10/h3-7,11-13H,2,8-9H2,1H3 |
Clé InChI |
HHILDBHHAUNYHW-UHFFFAOYSA-N |
SMILES canonique |
CCC(C1=CC=CC=C1)NC2CSC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Benzyl-2-thia-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B15220236.png)
![rel-(1S,4S)-tert-Butyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B15220249.png)
![12-hydroxy-1,10-bis(4-methoxy-2,6-dimethylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B15220250.png)

![Bicyclo[1.1.1]pentan-2-one](/img/structure/B15220265.png)
![10,16-dibromo-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide](/img/structure/B15220274.png)



![6-Benzyl-2-thia-6-azaspiro[3.3]heptane 2,2-dioxide](/img/structure/B15220307.png)




